Spinosyn P

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

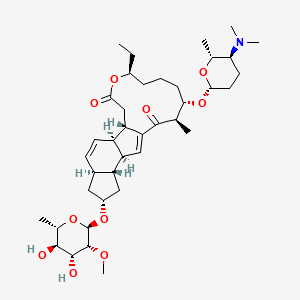

Spinosyn P is a macrolide.

Applications De Recherche Scientifique

Insecticidal Applications

Broad-Spectrum Efficacy

Spinosyn P exhibits strong insecticidal activity against a wide range of pests, particularly those affecting crops. It is effective against various orders of insects, including:

- Lepidoptera : Caterpillars such as Trichoplusia ni and Spodoptera exigua.

- Diptera : Houseflies and mosquitoes.

- Hemiptera : Leafhoppers and planthoppers.

The effectiveness of this compound is often compared favorably to conventional insecticides like pyrethroids, with studies showing comparable or superior efficacy against key pest species .

Mechanism of Action

this compound acts primarily through the disruption of nicotinic acetylcholine receptors in insects, leading to hyperexcitation of the nervous system. This unique mechanism contributes to its selectivity for target pests while minimizing harm to beneficial insects .

Veterinary Applications

Control of External Parasites

this compound has been utilized in veterinary medicine for controlling ectoparasites in livestock and companion animals. Notable applications include:

- Elector PSP : Approved for use in Australia and the United States for controlling flies and lice on cattle.

- Extinosad : Registered for managing blowfly strike and maggots on sheep.

These formulations leverage the potent anti-parasitic properties of this compound, providing effective solutions for livestock health management .

Environmental Impact

This compound is recognized for its low toxicity to mammals, birds, and aquatic organisms. Chronic toxicology studies indicate that it is not carcinogenic or neurotoxic, making it a safer alternative compared to many synthetic insecticides . Its favorable environmental profile allows for its use in integrated pest management programs without significantly disrupting non-target species.

Case Study 1: Efficacy Against Trichoplusia ni

A study demonstrated that this compound effectively reduced the population of Trichoplusia ni eggs with an LC50 value of 54 ng/mL. Transcriptomic analyses indicated upregulation of detoxification genes in caterpillars exposed to sublethal concentrations, highlighting potential resistance mechanisms .

Case Study 2: Resistance Management

Research conducted in Quebec revealed that increased spinosad usage on organic potato farms led to resistance development in Colorado potato beetle populations. This case underscores the importance of monitoring resistance patterns to inform sustainable application strategies .

Data Tables

| Application Area | Target Organisms | Formulations Used | Notes |

|---|---|---|---|

| Agriculture | Lepidopteran pests (e.g., T. ni) | Spinosad | Effective at low concentrations |

| Veterinary Medicine | Flies and lice on cattle | Elector PSP | Approved in multiple countries |

| Environmental Impact | Non-target organisms | Various formulations | Low toxicity profile |

Propriétés

Formule moléculaire |

C39H61NO10 |

|---|---|

Poids moléculaire |

703.9 g/mol |

Nom IUPAC |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

InChI |

InChI=1S/C39H61NO10/c1-8-24-10-9-11-32(50-34-15-14-31(40(5)6)21(3)46-34)20(2)35(42)30-18-28-26(29(30)19-33(41)48-24)13-12-23-16-25(17-27(23)28)49-39-38(45-7)37(44)36(43)22(4)47-39/h12-13,18,20-29,31-32,34,36-39,43-44H,8-11,14-17,19H2,1-7H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29+,31+,32+,34+,36+,37-,38-,39+/m1/s1 |

Clé InChI |

GWXUECNDJTYZFN-PNXRJMMDSA-N |

SMILES isomérique |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |

SMILES canonique |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)O)O)OC)C)OC6CCC(C(O6)C)N(C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.